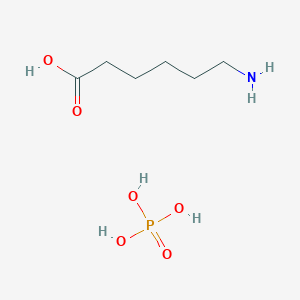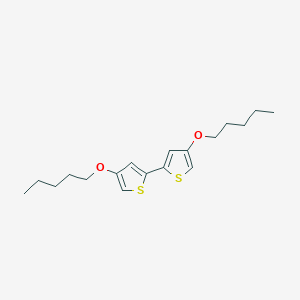
2,2'-Bithiophene, 4,4'-bis(pentyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Bithiophene, 4,4’-bis(pentyloxy)-: is an organic compound that belongs to the class of bithiophenes. Bithiophenes are heterocyclic compounds consisting of two thiophene rings connected by a single bond. The addition of pentyloxy groups at the 4,4’ positions enhances the compound’s solubility and electronic properties, making it a valuable material in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bithiophene, 4,4’-bis(pentyloxy)- typically involves the following steps:
Halogenation: The starting material, 2,2’-bithiophene, is halogenated to introduce halogen atoms at the 4,4’ positions.
Alkylation: The halogenated bithiophene undergoes an alkylation reaction with pentyloxy groups under basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of 2,2’-Bithiophene, 4,4’-bis(pentyloxy)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2,2’-Bithiophene, 4,4’-bis(pentyloxy)- can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or iodine can be used for halogenation.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: 2,2’-Bithiophene, 4,4’-bis(pentyloxy)- is used as a building block in the synthesis of conjugated polymers and small molecules for organic electronics. It is a key component in the development of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs) .
Biology and Medicine: The compound’s unique electronic properties make it a potential candidate for biosensors and bioelectronic devices. It can be used to develop sensors for detecting biological molecules and monitoring physiological processes.
Industry: In the industrial sector, 2,2’-Bithiophene, 4,4’-bis(pentyloxy)- is used in the production of advanced materials with applications in flexible electronics, displays, and solar cells.
Mécanisme D'action
The mechanism by which 2,2’-Bithiophene, 4,4’-bis(pentyloxy)- exerts its effects is primarily related to its electronic properties. The compound can participate in charge transfer processes, making it an effective material for electronic applications. The pentyloxy groups enhance solubility and processability, allowing for the formation of thin films and coatings.
Comparaison Avec Des Composés Similaires
2,2’-Bithiophene: The parent compound without pentyloxy groups.
3,3’-Bithiophene: An isomer with different connectivity.
Thieno[3,2-b]thiophene: A fused thiophene derivative.
Uniqueness: 2,2’-Bithiophene, 4,4’-bis(pentyloxy)- stands out due to the presence of pentyloxy groups, which enhance its solubility and electronic properties. This makes it more suitable for applications in organic electronics compared to its unsubstituted or differently substituted counterparts .
Propriétés
Numéro CAS |
155055-76-8 |
|---|---|
Formule moléculaire |
C18H26O2S2 |
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
4-pentoxy-2-(4-pentoxythiophen-2-yl)thiophene |
InChI |
InChI=1S/C18H26O2S2/c1-3-5-7-9-19-15-11-17(21-13-15)18-12-16(14-22-18)20-10-8-6-4-2/h11-14H,3-10H2,1-2H3 |
Clé InChI |
QOGTYOGLBCPQLG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=CSC(=C1)C2=CC(=CS2)OCCCCC |
Numéros CAS associés |
155055-77-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


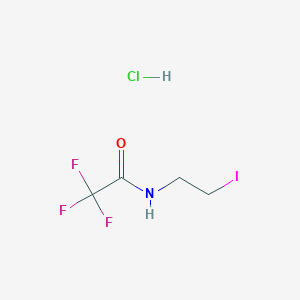
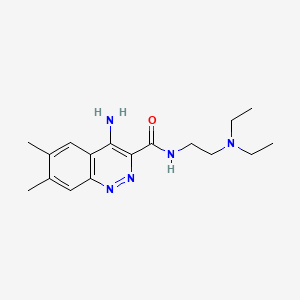
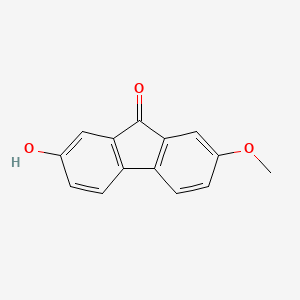
![2-Ethyl-1-oxa-4,6,9-trithiaspiro[4.4]nonane](/img/structure/B14267859.png)
![(5-Cyano-2-methyl[3,4'-bipyridin]-6(1H)-ylidene)propanedinitrile](/img/structure/B14267863.png)
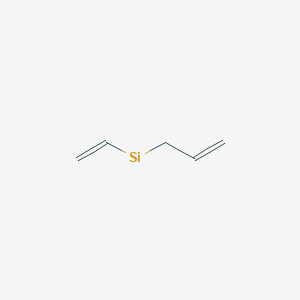
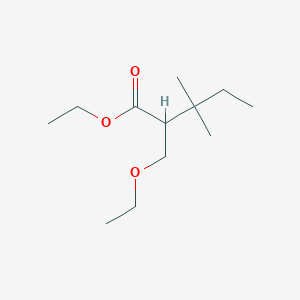
![2,2'-[2,5-Bis(dodecyloxy)-1,4-phenylene]dithiophene](/img/structure/B14267876.png)
![2-[(3-Chloropropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14267880.png)

![2-(2-Thienyl)-5-[5-(1-oxohexyl)-2-thienyl]thiophene](/img/structure/B14267887.png)
![1-[(2-Methoxypropan-2-YL)peroxy]dodecane](/img/structure/B14267899.png)
